Cas no 2034527-97-2 (N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)

N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide
- 7-phenyl-N-(o-tolyl)-1,4-thiazepane-4-carboxamide 1,1-dioxide
- F6557-0985
- AKOS026697696
- N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide
- 2034527-97-2
-
- インチ: 1S/C19H22N2O3S/c1-15-7-5-6-10-17(15)20-19(22)21-12-11-18(25(23,24)14-13-21)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22)
- InChIKey: GHDPHQBCRDLNGO-UHFFFAOYSA-N
- ほほえんだ: S1(CCN(C(NC2C=CC=CC=2C)=O)CCC1C1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 358.13511374g/mol
- どういたいしつりょう: 358.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 552
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 74.9Ų
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6557-0985-10μmol |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6557-0985-5μmol |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6557-0985-40mg |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6557-0985-20mg |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6557-0985-4mg |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6557-0985-75mg |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6557-0985-25mg |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6557-0985-5mg |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6557-0985-15mg |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6557-0985-100mg |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide |
2034527-97-2 | 100mg |
$248.0 | 2023-09-08 |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideに関する追加情報
Recent Advances in the Study of N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide (CAS: 2034527-97-2)
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide (CAS: 2034527-97-2) is a novel thiazepane derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique 1lambda6,4-thiazepane core, has shown promising pharmacological properties, particularly in the modulation of specific biological targets. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in various disease models.
The synthesis of N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide involves a multi-step process that includes the formation of the thiazepane ring followed by functionalization at the 4-position with a carboxamide group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. Researchers have also explored the structure-activity relationship (SAR) of this compound, identifying key structural features that contribute to its biological activity.
In vitro studies have demonstrated that N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide exhibits potent inhibitory effects on specific enzymes and receptors implicated in inflammatory and oncogenic pathways. For instance, it has been shown to selectively inhibit certain kinases involved in cell proliferation and survival, suggesting its potential as an anti-cancer agent. Additionally, its ability to modulate inflammatory mediators has sparked interest in its application for treating chronic inflammatory diseases.
Recent preclinical studies have further validated the therapeutic potential of this compound. In animal models of cancer and inflammation, N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide demonstrated significant efficacy in reducing tumor growth and inflammation markers, respectively. These findings have paved the way for further investigations into its pharmacokinetics and toxicology profiles, which are critical for its transition into clinical trials.
Despite these promising results, challenges remain in the development of N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide (CAS: 2034527-97-2) represents a promising candidate for the development of novel therapeutics targeting cancer and inflammatory diseases. Continued research into its mechanism of action, synthetic optimization, and preclinical evaluation will be crucial for its advancement into clinical applications. The insights gained from these studies may also inspire the design of related compounds with enhanced pharmacological properties.
2034527-97-2 (N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide) 関連製品
- 866810-53-9(2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-3-(methylsulfanyl)phenylacetamide)
- 2011707-50-7(5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one)
- 2093882-25-6(N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydrop yridin-1-yl]acetamide)
- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)
- 114837-51-3(1,13-Tetradecadien-4-ol)
- 2034473-93-1(N-(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl-1-benzofuran-2-carboxamide)
- 17087-50-2(1-(2-Methoxyphenyl)ethanamine hydrochloride)
- 2580251-59-6(6-{(benzyloxy)carbonylamino}-3,3-dimethyl-5-oxohexanoic acid)
- 1822592-08-4(Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate)
- 921501-74-8(N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide)


